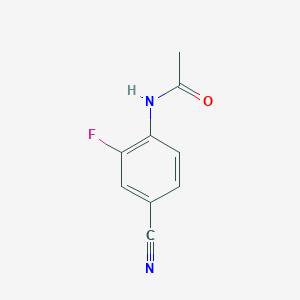

N-(4-Cyano-2-fluorophenyl)acetamide

Description

BenchChem offers high-quality N-(4-Cyano-2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Cyano-2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyano-2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQKBNJSMFICEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462938 | |

| Record name | Acetamide, N-(4-cyano-2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93129-68-1 | |

| Record name | Acetamide, N-(4-cyano-2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Cyano-2-fluorophenyl)acetamide CAS 93129-68-1 properties

[1]

Executive Summary

N-(4-Cyano-2-fluorophenyl)acetamide (CAS 93129-68-1) is a specialized fluorinated building block used primarily in medicinal chemistry for the synthesis of non-steroidal androgen receptor (AR) antagonists and metabolic disorder therapeutics (e.g., GPR119 agonists).[1][2][3] Structurally, it serves as a bioisostere and precursor to the "A-ring" pharmacophore found in blockbuster drugs like Enzalutamide and Apalutamide , where the 2-fluoro and 4-cyano motifs regulate binding affinity and metabolic stability.[1]

Chemical Identity & Properties

Nomenclature & Identifiers

| Property | Detail |

| CAS Number | 93129-68-1 |

| IUPAC Name | N-(4-Cyano-2-fluorophenyl)acetamide |

| Synonyms | 4'-Cyano-2'-fluoroacetanilide; N-Acetyl-4-amino-3-fluorobenzonitrile |

| Molecular Formula | C₉H₇FN₂O |

| SMILES | CC(=O)NC1=C(F)C=C(C#N)C=C1 |

Physical & Chemical Properties

| Property | Value / Description |

| Molecular Weight | 178.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 165–170 °C (Predicted based on structural analogs) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa | ~13.5 (Amide N-H) |

| LogP | ~1.2 (Predicted) |

Synthetic Pathways & Methodology

The synthesis of N-(4-Cyano-2-fluorophenyl)acetamide typically proceeds via the selective acetylation of 4-amino-3-fluorobenzonitrile .[1] This route is preferred for its high yield and the commercial availability of the aniline precursor.[1]

Core Synthesis Protocol (Acetylation)

Reaction Logic: The nucleophilic amine at the 4-position (relative to the nitrile) attacks the carbonyl carbon of the acetylating agent.[1] The 2-fluoro substituent exerts an electron-withdrawing inductive effect (-I), slightly reducing the nucleophilicity of the amine compared to non-fluorinated aniline, often requiring a catalyst (e.g., DMAP) or base (Pyridine/TEA) to drive the reaction to completion.

Reagents:

-

Substrate: 4-Amino-3-fluorobenzonitrile (1.0 eq)

-

Reagent: Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)

-

Solvent: Dichloromethane (DCM) or Toluene

-

Base: Triethylamine (TEA) or Pyridine (1.5 eq)

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vessel with 4-amino-3-fluorobenzonitrile (10 g, 73.5 mmol) and DCM (100 mL).

-

Base Addition: Add Triethylamine (15.3 mL, 110 mmol) and cool the mixture to 0°C under nitrogen atmosphere.

-

Acetylation: Dropwise add Acetyl Chloride (5.7 mL, 80 mmol) over 30 minutes, maintaining temperature < 5°C to prevent di-acetylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.[1]

-

Quench & Workup: Quench with water (50 mL). Separate the organic layer and wash with 1N HCl (to remove excess base), followed by saturated NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield the target acetamide.[1]

Visualization of Synthesis Workflow

Caption: One-step acetylation pathway converting the fluoro-aniline precursor to the target acetamide.

Applications in Drug Development

Structural Role in AR Antagonists

This compound is a key intermediate in the Structure-Activity Relationship (SAR) exploration of second-generation Androgen Receptor (AR) antagonists.[1] It serves as a structural analog to the "A-ring" of Enzalutamide (which possesses a 3-trifluoromethyl group instead of 2-fluoro).[1]

-

Metabolic Stability: The fluorine atom at the 2-position blocks metabolic oxidation at the ortho-position, a common clearance pathway for phenyl-acetamides.[1]

-

Electronic Modulation: The 4-cyano group is a potent electron-withdrawing group (EWG) that mimics the androgen receptor binding requirements found in bicalutamide and enzalutamide.[1]

GPR119 Agonists

Recent literature identifies the 4-cyano-2-fluorophenyl moiety as a privileged scaffold in the design of GPR119 agonists for the treatment of Type 2 Diabetes.[1] The acetamide group acts as a linker that can be further modified (e.g., hydrolyzed to the amine and coupled to heterocycles like pyrimidines) to optimize agonist potency.

SAR Comparison Diagram

Caption: Relationship between CAS 93129-68-1 and major therapeutic classes.

Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signals are diagnostic:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.1 (s, 1H, NH ), broad singlet indicating amide proton.[1]

-

δ 8.1–7.6 (m, 3H, Ar-H ), aromatic protons showing coupling patterns characteristic of 1,2,4-substitution (d, dd).

-

δ 2.1 (s, 3H, COCH ₃), sharp singlet for the acetyl methyl group.

-

-

IR Spectroscopy:

Safety & Handling

References

-

Sigma-Aldrich. (n.d.).[1] N-(4-cyano-2-fluorophenyl)acetamide Product Detail. Retrieved from

-

PubChem. (2025).[1][5][4][6] Compound Summary for CAS 93129-68-1. National Library of Medicine.[1] Retrieved from

-

Zhang, Y., et al. (2016).[1] An improved and practical route for the synthesis of enzalutamide. Chemical Papers. (Contextual reference for AR antagonist synthesis).

-

Li, J., et al. (2018).[1][7] Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

Sources

- 1. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1157060-76-8|3-[(4-Cyano-2-fluorophenyl)amino]propanamide|BLD Pharm [bldpharm.com]

- 3. 771-45-9|N-(2-Fluoro-6-methylphenyl)acetamide|BLD Pharm [bldpharm.com]

- 4. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-2-(2-chlorophenyl)-2-(N-[2-[(2S)-1-(4-cyano-2-pyridinyl)-5-oxopyrrolidin-2-yl]acetyl]-3-fluoroanilino)-N-(3,3-difluorocyclobutyl)acetamide | C30H25ClF3N5O3 | CID 140267835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Comparative Technical Guide: Fluorinated Benzonitrile Acetamides in Anti-Androgen Design

This guide serves as a technical deep-dive into the comparative structural, synthetic, and physicochemical properties of two critical fluorinated benzonitrile acetamides. These compounds are central to the structure-activity relationship (SAR) profiles of non-steroidal anti-androgens (NSAAs) like Bicalutamide , Enzalutamide , and Apalutamide .

Executive Summary: The Pharmacophore Context

The 4-cyano-3-(trifluoromethyl)phenyl moiety is a privileged scaffold in medicinal chemistry, functioning as the primary "warhead" for binding to the Androgen Receptor (AR) ligand-binding domain (LBD).

This guide contrasts the industry-standard N-(4-Cyano-3-trifluoromethylphenyl)acetamide (Compound A) with its bioisosteric comparator, N-(4-Cyano-2-fluorophenyl)acetamide (Compound B).[1] While Compound A represents the metabolic endpoint of blockbuster prostate cancer drugs, Compound B serves as a critical probe for understanding the steric and electronic requirements of AR antagonism.

Key Technical Differentiators

-

Compound A (3-CF₃): Characterized by high lipophilicity and steric bulk, preventing free rotation in the AR binding pocket.[1] It is a known Phase II metabolite (N-acetylation) of Bicalutamide degradation products.[1]

-

Compound B (2-F): A lower molecular weight probe used to assess the necessity of the bulky trifluoromethyl group. It exhibits distinct hydrolytic stability profiles due to the reduced steric shielding of the amide bond.

Chemical Profiling & Physicochemical Properties[1][2][3][4][5]

The substitution of a Trifluoromethyl (-CF₃) group with a Fluoro (-F) atom drastically alters the electronic landscape of the phenyl ring. The following data synthesizes experimental and predicted values.

| Property | Compound A (3-CF₃) | Compound B (2-F) | Impact on Drug Design |

| IUPAC Name | N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | N-(4-cyano-2-fluorophenyl)acetamide | - |

| CAS Number | 24522-30-3 | 1735-88-2 | Identification & Regulatory |

| Molecular Weight | 228.17 g/mol | 178.16 g/mol | Ligand Efficiency (LE) metric |

| LogP (Est.) | ~2.1 - 2.4 | ~1.1 - 1.4 | Membrane permeability & BBB penetration |

| Hammett ( | 0.43 (Strong EWG) | 0.34 (Mod.[1] EWG) | Amide N-H acidity |

| Steric A-Value | ~2.1 kcal/mol | ~0.15 kcal/mol | Binding pocket fit & rotational entropy |

| Melting Point | 194 - 198 °C | 150 - 155 °C (Est.)[1] | Crystal packing stability |

Technical Insight: The -CF₃ group acts as a "superelectrophile" inducer on the ring but also provides a "Teflon coating" effect—its steric bulk (approx. equal to an isopropyl group) shields the adjacent amide bond from enzymatic hydrolysis more effectively than the small fluoro substituent.

Synthetic Methodologies

The synthesis of these acetamides typically proceeds via the acetylation of their corresponding electron-deficient anilines. Due to the strong electron-withdrawing nature of the cyano and halo- groups, the aniline nitrogen is weakly nucleophilic, often requiring forcing conditions or acylation catalysts.

Protocol: Anhydride-Mediated Acetylation

Objective: Synthesis of N-(4-Cyano-3-trifluoromethylphenyl)acetamide.

Reagents:

-

Precursor: 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6)[1][2]

-

Acylating Agent: Acetic Anhydride (

) -

Catalyst: 4-Dimethylaminopyridine (DMAP) or Sulfuric Acid (

)[1] -

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

-

Dissolution: Charge a reaction vessel with 1.0 eq of 4-Amino-2-(trifluoromethyl)benzonitrile and 5-10 volumes of DCM.

-

Activation: Add 0.1 eq of DMAP (catalytic). Note: For the 2-Fluoro analog, DMAP may be omitted due to slightly higher nucleophilicity.

-

Addition: Dropwise add 1.2 eq of Acetic Anhydride at 0°C to control exotherm.

-

Reflux: Warm to room temperature. If conversion is <90% by HPLC after 4 hours, heat to reflux (40°C).

-

Quench: Pour mixture into ice-cold saturated

to neutralize acetic acid byproduct. -

Isolation: Separate organic layer, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the parallel synthesis and the electronic deactivation imposed by the substituents.

Caption: Parallel synthesis of acetamides showing the kinetic impact of aniline nucleophilicity.

Metabolic Stability & Reactivity Profile

In a drug development context, these acetamides are often evaluated for their stability against amidase enzymes (e.g., arylacetamide deacetylases).

Hydrolytic Mechanism

The hydrolysis of the amide bond releases the toxic aniline precursor.

-

Electronic Effect: The electron-withdrawing trifluoromethyl group pulls electron density from the amide nitrogen, making the carbonyl carbon more electrophilic and theoretically more susceptible to nucleophilic attack (

).[1] -

Steric Effect (Dominant): The bulky ortho-CF₃ group creates a "steric umbrella" that hinders the approach of the hydrolytic enzyme or water molecule to the carbonyl carbon.

Visualization: Metabolic Fate & Steric Shielding

Caption: Metabolic pathway showing the acetamide as a stable Phase II conjugate of the primary amine metabolite.

Biological Relevance in Drug Discovery[7]

Impurity Profiling

-

Compound A is a monitored process impurity in the synthesis of Bicalutamide (USP Related Compound A/B context). Its presence must be controlled to <0.15% in API batches.[1]

-

Compound B is rarely found in commercial drugs but is used in Fragment-Based Drug Design (FBDD) .[1] Researchers use it to test if the "fluorine scan" (replacing H with F) improves potency without the molecular weight penalty of a CF₃ group.

Androgen Receptor Binding

The amide moiety in these specific molecules is generally not the primary binding motif for the AR (which prefers the nitrile and the substituted phenyl ring). However, the 3-CF₃ group is critical for:

-

Locking Conformation: It forces the phenyl ring to twist relative to the amide/linkage, creating a 3D shape that fits the AR pocket.

-

Lipophilic Contact: It engages in hydrophobic interactions with residues (e.g., Leu704) in the receptor.

The 2-F analog lacks the bulk to enforce this twist, often resulting in a planar conformation that binds with significantly lower affinity (10-100x reduction in

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3823803, 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.[1] Retrieved from [Link]

-

Tucker, H., et al. (1988). Nonsteroidal antiandrogens.[3] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamides. Journal of Medicinal Chemistry.[1] (Foundational SAR for Bicalutamide class).

-

Cardiff University (2015). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues.[1] ORCA.[1] Retrieved from [Link]

Sources

The Strategic Incorporation of Fluorine in Androgen Receptor Antagonists: A Technical Guide to SAR-Driven Drug Discovery

Abstract

The androgen receptor (AR), a pivotal driver in the progression of prostate cancer, remains a primary therapeutic target. Nonsteroidal AR antagonists have significantly improved clinical outcomes, yet the emergence of resistance necessitates the development of next-generation therapies with enhanced potency and improved pharmacokinetic profiles. The strategic incorporation of fluorine into small molecules has become an indispensable tool in medicinal chemistry to overcome these challenges. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, synthesis, and evaluation of fluoro-analogs of androgen receptor antagonists for structure-activity relationship (SAR) studies. We will delve into the unique properties of fluorine that make it a valuable element in drug design, explore the intricacies of the AR signaling pathway, and provide detailed, field-proven protocols for the biological evaluation of these compounds.

The Androgen Receptor: A Key Therapeutic Target in Prostate Cancer

The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] In the absence of its cognate ligands, testosterone and dihydrotestosterone (DHT), the AR resides in the cytoplasm in an inactive conformation, complexed with heat shock proteins.[1] Upon androgen binding, the AR undergoes a conformational change, dissociates from the heat shock proteins, dimerizes, and translocates to the nucleus.[2] Within the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, leading to the transcription of genes that regulate cell growth, proliferation, and survival.[2][3] Dysregulation of the AR signaling pathway is a hallmark of prostate cancer, and androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced disease.[1][4] However, many patients eventually develop castration-resistant prostate cancer (CRPC), where the AR signaling pathway is reactivated despite low levels of circulating androgens.[4] This has driven the development of potent nonsteroidal AR antagonists like enzalutamide and apalutamide.[5]

The Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is a multi-step process that ultimately results in the modulation of gene expression. Understanding this pathway is crucial for designing effective AR antagonists.

Caption: Iterative Workflow for SAR Studies.

Conclusion and Future Perspectives

The strategic incorporation of fluorine has proven to be a highly effective approach in the design of novel androgen receptor antagonists with improved pharmacological profiles. A thorough understanding of the AR signaling pathway, combined with systematic SAR studies and robust in vitro evaluation, is critical for the successful development of next-generation therapies for prostate cancer. As our understanding of the structural biology of the AR and the mechanisms of drug resistance continues to evolve, fluorine chemistry will undoubtedly play an even more prominent role in the rational design of potent and selective AR antagonists that can overcome the challenges of CRPC.

References

-

Fluorine in drug discovery: Role, design and case studies. [6]2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [7]3. The role of fluorine in medicinal chemistry. [8][9]4. Roles of Fluorine in Drug Design and Drug Action. 5. The role of fluorine in medicinal chemistry - PubMed. [9]6. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. [5]7. Synthesis and biological evaluation of a fluorine-18-labeled nonsteroidal androgen receptor antagonist, N-(3-[18F]fluoro-4-nitronaphthyl)-cis-5-norbornene-endo-2,3-dicarboxylic imide. [10]8. Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. [2]9. Androgen receptor signaling: Significance and symbolism. [3]10. Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. [1]11. Targeting the Androgen Receptor Pathway in Prostate Cancer: A PROTrACted Struggle. [4]12. Synthesis of high affinity fluorine-substituted ligands for the androgen receptor. Potential agents for imaging prostatic cancer by positron emission tomography. [11]13. Androgen receptor antagonists (antiandrogens): structure-activity relationships. [12]14. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. [13]15. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. [14]16. Androgen Receptor Antagonists (Antiandrogens) Structure-Activity Relationships. [15]17. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. [16]18. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [17]19. In silico and in vitro assessment of androgen receptor antagonists. [18]20. Synthesis of high-affinity fluorine-substituted ligands for the androgen receptor. Potential agents for imaging prostatic cancer by positron emission tomography | Journal of Medicinal Chemistry. [19]21. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. [20]22. In silico and in vitro assessment of androgen receptor antagonists - ResearchGate. [21]23. Design and Synthesis of Novel Bicalutamide and Enzalutamide Deriva:ves as An:prolifera:ve Agents for the Treatment of Prostate Cancer. 24. AR Binding Assay Fact Sheet. [22]25. Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. [23]26. Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. [24][25]27. Radioligand Binding Assay | Gifford Bioscience. [26]28. Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators - PubMed. [27]29. Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer - -ORCA - Cardiff University. [24][25]30. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. [28]31. Cell-based assays for screening androgen receptor ligands. [29]32. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer. [30]33. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. [31]34. Exploring novel Apalutamide analogues as potential therapeutics for prostate cancer: design, molecular docking investigations and molecular dynamics simulation. [32]35. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PubMed. [33]36. Androgen Receptor Transcription Factor Activity Assay. [34]37. Second generation androgen receptor antagonists and challenges in prostate cancer treatment. [35]38. Evaluation of Intense Androgen Deprivation Before Prostatectomy: A Randomized Phase II Trial of Enzalutamide and Leuprolide With or Without Abiraterone. [36]39. Design, synthesis, and biological evaluation of deuterated Apalutamide with improved pharmacokinetic profiles. [37]40. Comparative Analysis of Androgen Receptor Antagonists: A Head-to-Head Evaluation of Leading Compounds. [38]41. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. [39]42. Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. [40]43. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain. [41]44. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [42]45. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer. [43]46. Apalutamide Synthetic Routes. [44]47. Rational design and synthesis of androgen receptor-targeted nonsteroidal anti-androgen ligands for the tumor-specific delivery of a doxorubicin-formaldehyde conjugate. [45]48. Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology.

Sources

- 1. auo.asmepress.com [auo.asmepress.com]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of a fluorine-18-labeled nonsteroidal androgen receptor antagonist, N-(3-[18F]fluoro-4-nitronaphthyl)-cis-5-norbornene-endo-2,3-dicarboxylic imide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of high affinity fluorine-substituted ligands for the androgen receptor. Potential agents for imaging prostatic cancer by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 15. benthamscience.com [benthamscience.com]

- 16. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer -ORCA [orca.cardiff.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Exploring novel Apalutamide analogues as potential therapeutics for prostate cancer: design, molecular docking investigations and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. assaygenie.com [assaygenie.com]

- 35. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. benchchem.com [benchchem.com]

- 39. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 40. pubs.acs.org [pubs.acs.org]

- 41. pubs.acs.org [pubs.acs.org]

- 42. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 43. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 44. medkoo.com [medkoo.com]

- 45. Rational design and synthesis of androgen receptor-targeted nonsteroidal anti-androgen ligands for the tumor-specific delivery of a doxorubicin-formaldehyde conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Bioorthogonal Scaffolds Containing 2-Fluorophenyl Acetamide

The following guide details the technical specifications, synthesis, and bioorthogonal applications of 2-fluorophenyl acetamide (2-FPA) scaffolds. While "2-fluorophenyl acetamide" refers to a simple chemical structure, in the context of bioorthogonal chemistry, it has emerged as a critical privileged scaffold for pretargeted PET imaging and tunable tetrazine ligation .

This guide focuses on its primary application: as an electronic and pharmacokinetic modulator for Tetrazine probes (e.g., the UB-148 series) used in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Part 1: Executive Summary & Scaffold Architecture

The 2-fluorophenyl acetamide (2-FPA) moiety is not merely a structural fragment but a functional "chassis" designed to solve three critical problems in bioorthogonal chemistry: metabolic stability , reaction kinetics , and radiolabeling capability .

In high-fidelity applications like Pretargeted PET Imaging , the scaffold serves as the carrier for a bioorthogonal warhead (typically a 1,2,4,5-tetrazine). The 2-FPA motif is superior to unsubstituted phenyl analogs due to the Ortho-Fluorine Effect :

-

Electronic Activation: The electronegative fluorine atom at the ortho position lowers the LUMO energy of the attached tetrazine, accelerating the IEDDA reaction with trans-cyclooctene (TCO).

-

Metabolic Blocking: The fluorine atom blocks a common site of oxidative metabolism (Cytochrome P450 hydroxylation) on the phenyl ring.

-

Radiochemical Handle: The 2-position allows for late-stage isotopic exchange with

F, converting the scaffold into a PET tracer without altering its pharmacophore.

Molecular Architecture

The canonical structure for this class of bioorthogonal probes is

| Component | Function |

| Acetamide Group | Enhances aqueous solubility and reduces lipophilicity (LogP) to minimize non-specific binding in vivo. Acts as a hydrogen bond donor/acceptor. |

| 2-Fluoro Substituent | (1) Inductive electron withdrawal ( |

| Phenyl Linker | Rigid spacer ensuring conjugation between the tetrazine and the auxillary groups. |

| Tetrazine Warhead | The bioorthogonal handle that reacts with TCO via IEDDA. |

Part 2: Mechanistic Foundation (IEDDA)

The core utility of the 2-FPA scaffold lies in its reactivity with strained alkenes (TCO). This is an Inverse Electron Demand Diels-Alder (IEDDA) reaction followed by a retro-Diels-Alder elimination of nitrogen.

Reaction Pathway[1][2]

-

Approach: The HOMO of the dienophile (TCO) interacts with the LUMO of the diene (Tetrazine-2-FPA).

-

Cycloaddition: Formation of a strained bicyclic intermediate.

-

Elimination: Rapid loss of

gas drives the reaction to irreversibility, yielding a dihydropyridazine adduct.

Visualization: IEDDA Mechanism & Electronic Tuning

The following diagram illustrates the reaction pathway and the specific electronic influence of the 2-FPA scaffold.

Caption: IEDDA reaction pathway showing the catalytic role of the 2-fluoro substituent in lowering the LUMO energy of the tetrazine scaffold.

Part 3: Synthesis & Protocols[3][4]

A. Synthesis of the 2-FPA Tetrazine Scaffold

The synthesis typically follows a Pinner-like reaction starting from a nitrile precursor.

Precursor:

Step-by-Step Protocol:

-

Nitrile Activation: Dissolve

-(4-cyano-2-fluorophenyl)acetamide (1 equiv) in ethanol. Add hydrazine hydrate (5-10 equiv) and formamidine acetate (2 equiv) or Zn(OTf) -

Cyclization: Reflux the mixture at 80°C for 12–16 hours. The nitrile carbon is attacked by hydrazine to form the dihydrotetrazine intermediate.

-

Oxidation: Cool to room temperature. Add sodium nitrite (

) and acetic acid (or DDQ) to oxidize the dihydrotetrazine to the active, red/pink tetrazine. -

Purification: Extract with ethyl acetate, wash with brine, and purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes). The product is a bright red solid.[4]

B. F-Radiolabeling (Isotopic Exchange)

For PET applications, the

Protocol:

-

Drying: Azeotropically dry

F-fluoride with Kryptofix 2.2.2 and -

Reaction: Add the precursor (

-(4-nitro-2-fluorophenyl)acetamide or the -

Heating: Heat to 130°C for 10–15 minutes. The electron-withdrawing acetamide and tetrazine activate the ring for Nucleophilic Aromatic Substitution (

). -

Purification: Pass through a C18 Sep-Pak cartridge to remove unreacted fluoride and solvent. Elute with ethanol/saline.

Part 4: Experimental Validation Data

When evaluating 2-FPA scaffolds, two metrics are paramount: Second-order rate constant (

Table 1: Comparative Kinetics (IEDDA with TCO)

Data synthesized from standard bioorthogonal literature values for tetrazine derivatives.

| Scaffold Type | Substituent | Serum Stability ( | Note | |

| Phenyl-Tetrazine | H | ~2,000 | > 10 hours | Baseline reactivity. |

| 2-FPA-Tetrazine | 2-Fluoro + Acetamide | ~5,000 - 8,000 | > 24 hours | Optimal balance of speed/stability. |

| Pyridyl-Tetrazine | N (Heterocycle) | ~15,000 | < 2 hours | Faster, but prone to hydrolysis. |

Protocol: Kinetic Assay (Stopped-Flow)

To verify the reactivity of your synthesized 2-FPA scaffold:

-

Preparation: Prepare a 1 mM solution of the 2-FPA-tetrazine (red) in PBS. Prepare a 10 mM solution of TCO-alcohol.

-

Measurement: Mix equal volumes in a stopped-flow spectrophotometer or UV-Vis cuvette.

-

Detection: Monitor the decay of the tetrazine absorbance at 520 nm .

-

Calculation: Fit the absorbance decay to a pseudo-first-order exponential to extract

. Plot

Part 5: References

-

Bioorthogonal Chemistry and Tetrazine Ligation:

-

Development of Fluorinated Probes (UB-148 Series):

-

Title: "Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines."

-

Source:Bioconjugate Chemistry

-

URL:[Link]

-

-

Pretargeted PET Imaging:

-

General Properties of N-(2-fluorophenyl)acetamide:

-

Title: "N-(2-Fluorophenyl)acetamide PubChem Compound Summary."

-

Source:National Center for Biotechnology Information

-

URL:[Link]

-

Sources

- 1. EP3887359A1 - Nouveaux composés de tétrazine pour l'imagerie in vivo - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20220119359A1 - Novel tetrazine compounds for in vivo imaging - Google Patents [patents.google.com]

- 5. Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends | European Journal of Chemistry [eurjchem.com]

Fluorinated Benzonitrile Derivatives: A Cornerstone for Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine and fluorine-containing moieties into drug candidates has become an indispensable tool in modern medicinal chemistry.[1][2] This guide provides an in-depth technical overview of fluorinated benzonitrile derivatives, a class of compounds that leverages the synergistic benefits of both the fluorine atom and the benzonitrile scaffold. We will explore the fundamental principles underlying their utility, detail robust synthetic strategies, analyze their physicochemical and pharmacokinetic profiles, and showcase their application through relevant case studies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower the rational design and synthesis of novel therapeutics.

Introduction: The Strategic Synergy of Fluorine and the Benzonitrile Scaffold

The prevalence of fluorinated compounds in pharmaceuticals is a testament to the element's unique properties. Approximately 20% of all commercialized drugs contain fluorine, a figure that highlights its strategic importance in drug design.[3][4][5] The benzonitrile moiety is also a privileged structure in medicinal chemistry, valued for its electronic properties and synthetic versatility. The combination of these two components into a single scaffold creates a powerful building block for interrogating biological systems and developing novel therapeutic agents.

The Role of Fluorine: Beyond a Simple Halogen

Fluorine is not merely a bioisosteric replacement for hydrogen. Its extreme electronegativity (3.98 on the Pauling scale), small van der Waals radius (1.47 Å), and the strength of the C-F bond (bond energy ~116 kcal/mol) confer a suite of advantageous properties.[5][6]

-

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s. This "metabolic shielding" can block sites of unwanted oxidation, prolonging a drug's half-life and improving its pharmacokinetic profile.[2][3][7]

-

Modulation of Physicochemical Properties: Fluorine's introduction can profoundly alter a molecule's lipophilicity, acidity (pKa), and conformation.[1][6] For instance, the powerful electron-withdrawing nature of fluorine can lower the pKa of nearby amines, reducing their basicity and potentially improving cell membrane permeability.[6]

-

Enhanced Binding Affinity: Fluorine can engage in unique, favorable interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions, which can significantly enhance binding affinity and selectivity.[6][7][8]

The Benzonitrile Group: A Versatile Pharmacophore

The nitrile (-C≡N) group is a valuable functional group in drug design for several key reasons:

-

Bioisosterism: The nitrile group is often considered a bioisostere for carbonyl, hydroxyl, and even halogen groups, capable of acting as a hydrogen bond acceptor.[9][10]

-

Electronic Modulation: As a strong electron-withdrawing group, the nitrile moiety significantly influences the electronic density of the aromatic ring. This can enhance π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a protein's active site.[9]

-

Synthetic Handle: The nitrile group is a versatile synthetic intermediate that can be readily converted into other functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), allowing for late-stage diversification of drug candidates.[11]

When combined, the fluorinated benzonitrile core offers a pre-packaged solution to many common medicinal chemistry challenges, providing metabolic stability, potent electronic modulation, and a versatile anchor for target binding and further chemical synthesis.

Synthetic Strategies for Fluorinated Benzonitriles

The efficient synthesis of fluorinated benzonitriles is critical for their application in drug discovery. Several robust methods exist, broadly categorized by the stage at which the key functional groups are introduced.

Introduction of Fluorine via Nucleophilic Aromatic Substitution (SNAr)

One of the most common and powerful methods for synthesizing fluoroaromatics is the nucleophilic aromatic substitution (SNAr) reaction, often referred to as a halogen exchange (Halex) reaction. In this process, a chlorine atom on an activated aromatic ring is displaced by a fluoride ion.

-

Mechanism and Rationale: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[12] The reaction is facilitated by electron-withdrawing groups (like the nitrile group) positioned ortho or para to the leaving group (the chlorine atom), as they stabilize this intermediate.[12] Although the C-F bond is very strong, the rate-determining step is typically the initial nucleophilic attack on the ring, not the cleavage of the C-Cl bond. Fluoride's high electronegativity powerfully activates the ring towards this attack, making the overall substitution favorable.[12] The reaction is typically carried out using an alkali metal fluoride like potassium fluoride (KF) in a high-boiling polar aprotic solvent such as DMSO, sulfolane, or DMF.[13][14][15]

Construction from Fluorinated Precursors

Alternatively, the nitrile group can be installed onto a pre-existing fluoroaromatic compound.

-

The Sandmeyer Reaction: This classic reaction involves the diazotization of a fluorinated aniline precursor with a nitrite source (e.g., NaNO₂) in acidic conditions to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt to install the nitrile group.[16][17] This method is particularly useful when the required fluorinated aniline is commercially available or easily synthesized.

-

Palladium-Catalyzed Cyanation: Modern cross-coupling methods allow for the direct cyanation of fluorinated aryl halides or triflates using a cyanide source (e.g., Zn(CN)₂) and a palladium catalyst. This approach offers broad functional group tolerance and is often used in complex molecule synthesis.

Synthesis of Trifluoromethylated Benzonitriles

Trifluoromethyl (-CF₃) benzonitriles are a particularly important subclass. The -CF₃ group is highly lipophilic and exceptionally resistant to metabolic degradation.[18][19]

-

From Trifluoromethylated Building Blocks: The most straightforward approach is to start with a commercially available trifluoromethylated aniline or aryl halide and apply the Sandmeyer or Pd-catalyzed cyanation reactions described above.[16][19]

-

Late-Stage Trifluoromethylation: Advances in synthetic chemistry have enabled the direct introduction of the -CF₃ group onto an aromatic ring, although this is often more complex than using pre-functionalized building blocks.

Caption: Inhibition of a signaling pathway by a fluorinated benzonitrile.

Experimental Protocols

The following protocols provide a practical framework for the synthesis and validation of a representative fluorinated benzonitrile derivative.

Protocol 1: Synthesis of 2,4-Difluorobenzonitrile via SNAr

This protocol describes the synthesis of 2,4-difluorobenzonitrile from 2,4-dichlorobenzonitrile, a common and reliable transformation.

Materials:

-

2,4-Dichlorobenzonitrile

-

Anhydrous Potassium Fluoride (spray-dried)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Setup: Assemble the glassware and ensure it is dry. Charge the round-bottom flask with 2,4-dichlorobenzonitrile (1.0 eq) and spray-dried potassium fluoride (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Solvent Addition: Add anhydrous DMSO to the flask under a positive pressure of inert gas. The typical concentration is 0.5-1.0 M.

-

Reaction: Heat the stirred reaction mixture to 150-160 °C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-16 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-water. A precipitate or oil should form.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography or distillation to yield pure 2,4-difluorobenzonitrile.

Protocol 2: Characterization and Validation

A synthesized compound must be rigorously characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence and integration of aromatic protons, showing characteristic splitting patterns due to fluorine coupling (e.g., doublets or triplets of doublets).

-

¹³C NMR: Will show the correct number of carbon signals, with C-F bonds exhibiting large one-bond coupling constants (¹JCF).

-

¹⁹F NMR: This is a critical validation step. It will show signals corresponding to each unique fluorine environment, confirming the success of the fluorination reaction. [6]* Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for the desired product.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A successful synthesis and purification should result in a single major peak (>95% purity).

Caption: A self-validating workflow for synthesis and analysis.

Conclusion and Future Outlook

Fluorinated benzonitrile derivatives represent a validated and highly valuable class of building blocks in medicinal chemistry. The strategic combination of fluorine's ability to enhance metabolic stability and binding affinity with the benzonitrile's versatile role as a pharmacophore and synthetic handle provides a powerful platform for drug discovery. [1][11][9]From oncology to neuroscience, these scaffolds are central to the development of enzyme inhibitors, receptor modulators, and advanced diagnostic agents. [1][20][21]As synthetic methodologies for fluorination and cyanation continue to evolve, the accessibility and diversity of these derivatives will undoubtedly expand, further solidifying their role as a cornerstone of modern pharmaceutical research and development.

References

- Fluorine in drug discovery: Role, design and case studies. (URL: )

-

The role of fluorine in medicinal chemistry - PubMed. (URL: [Link])

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (URL: [Link])

- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (URL: )

-

Biological aspects of fluorine - Wikipedia. (URL: [Link])

-

Full article: The role of fluorine in medicinal chemistry. (URL: [Link])

-

(PDF) Fluorine: The New Kingpin of Drug Discovery - ResearchGate. (URL: [Link])

- US5466859A - Process for preparing fluorobenzonitriles - Google P

-

Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Contribution of Organofluorine Compounds to Pharmaceuticals - ACS Publications. (URL: [Link])

-

Fluorinated building blocks in drug design: new pathways and targets - Taylor & Francis. (URL: [Link])

-

The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (URL: [Link])

-

Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

BENZONITRILE | (URL: [Link])

- DE2902877C2 - Process for the preparation of a fluorobenzomononitrile - Google P

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: [Link])

- US4209457A - Production of halogenated benzonitriles - Google P

-

Contribution of Organofluorine Compounds to Pharmaceuticals - PMC. (URL: [Link])

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics - ACS Publications. (URL: [Link])

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

-

The Role of 5-Fluoro-2-hydroxybenzonitrile in Modern Drug Discovery. (URL: [Link])

- CN105523962B - The preparation method of fluorobenzene nitrile compounds - Google P

-

The Role of Fluorinated Intermediates in Modern Pharmaceutical Synthesis. (URL: [Link])

- ES2098799T3 - 2,3-DIFLUORO-6-NITRO-BENZONITRILE AND 2-CHLORINE-5,6-DIFLUORO-BENZONITRILE, PROCEDURE FOR ITS PREPARATION AND ITS USE FOR THE PREPARATION OF 2,3,6-TRIFLUORO-BENZOIC ACID.

-

The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. (URL: [Link])

-

Fluoride-catalyzed reduction of benzonitrile a | Download Table - ResearchGate. (URL: [Link])

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC. (URL: [Link])

-

Application of Nitrile in Drug Design - SIOC Journals. (URL: [Link])

-

aromatic nucleophilic substitution: Topics by Science.gov. (URL: [Link])

-

Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed. (URL: [Link])

-

Benzonitrile - Wikipedia. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed. (URL: [Link])

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

-

Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. (URL: [Link])

-

[18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - NCBI. (URL: [Link])

-

Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design - ChemRxiv. (URL: [Link])

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

-

A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. (URL: [Link])

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (URL: [Link])

-

Benzyl fluoride synthesis by fluorination or substitution - Organic Chemistry Portal. (URL: [Link])

-

The catalytic fluorination of perfluorocarbon nitriles and imines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Photocatalytic benzylic fluorination. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Benzylic trifluoromethane synthesis by trifluoromethylation - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of Nitrile in Drug Design [sioc-journal.cn]

- 11. nbinno.com [nbinno.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 14. DE2902877C2 - Process for the preparation of a fluorobenzomononitrile - Google Patents [patents.google.com]

- 15. US4209457A - Production of halogenated benzonitriles - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Acetylation protocol for 4-amino-2-fluorobenzonitrile using acetic anhydride

Executive Summary

This application note details the optimized protocol for the

Unlike simple anilines, this substrate possesses significant nucleophilic deactivation due to the electron-withdrawing nitrile (-CN) and fluoro (-F) substituents. Consequently, standard room-temperature protocols often result in incomplete conversion or long reaction times. This guide presents a Thermal-Acidic Activation Protocol that ensures >98% conversion, high purity, and scalable workup without chromatographic purification.

Chemical Context & Mechanistic Insight

Substrate Analysis

The starting material, 4-amino-2-fluorobenzonitrile, presents a specific challenge in nucleophilic acyl substitution:

-

Electronic Deactivation: The nitrile group (para to amine) and fluorine atom (meta to amine) exert strong inductive (

) and mesomeric ( -

Steric Environment: The fluorine atom at the ortho position to the nitrile (but meta to the amine) has minimal steric impact on the amine itself, allowing for standard acetylation reagents.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. To overcome the substrate's low nucleophilicity, we utilize Acetic Acid (AcOH) as both solvent and catalyst.

-

Activation: AcOH protonates the carbonyl oxygen of acetic anhydride, increasing its electrophilicity.

-

Addition: The deactivated amine attacks the activated carbonyl.

-

Elimination: Acetate is eliminated, reforming the carbonyl and yielding the protonated amide.

-

Deprotonation: Loss of a proton yields the final neutral amide.

Reaction Scheme (Graphviz)

Figure 1: Reaction pathway for the acetylation of electron-deficient anilines.

Experimental Protocol

Materials & Equipment

| Component | Grade | Role |

| 4-Amino-2-fluorobenzonitrile | >98% | Substrate |

| Acetic Anhydride ( | Reagent Grade | Acetylating Agent |

| Acetic Acid (Glacial) | ACS Grade | Solvent / Catalyst |

| Water (Deionized) | - | Quenching / Precipitation |

| Ethanol | - | Recrystallization (Optional) |

Equipment:

-

Round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Reflux condenser (air-cooled is sufficient for 60°C).

-

Temperature probe/oil bath.

-

Vacuum filtration setup (Buchner funnel).

Method A: Thermal-Acidic Protocol (Recommended)

Best for scale-up (grams to kilograms) and high purity.

Step-by-Step Procedure:

-

Setup: In a clean, dry round-bottom flask, charge 4-amino-2-fluorobenzonitrile (1.0 equiv).

-

Solvation: Add Glacial Acetic Acid (5.0 volumes relative to mass, e.g., 5 mL per 1 g of substrate). Stir until a suspension or partial solution is formed.

-

Reagent Addition: Add Acetic Anhydride (1.2 – 1.5 equiv) dropwise over 5 minutes.

-

Note: A slight exotherm may be observed.

-

-

Reaction: Heat the mixture to 60°C . Maintain stirring for 2–3 hours .

-

Quench & Workup:

-

Cool the reaction mixture to room temperature (20–25°C).

-

Slowly pour the reaction mixture into Ice Water (10 volumes) with vigorous stirring.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation and hydrolysis of excess anhydride.

-

-

Isolation:

-

Filter the white to off-white solid using a Buchner funnel.

-

Wash the cake with Water (

volumes) to remove residual acetic acid. -

Critical Step: Wash with a small amount of cold Hexane or Heptane to displace water and aid drying.

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Method B: Catalytic Basic Protocol (Alternative)

Best for small-scale screening or acid-sensitive lab environments.

-

Dissolve substrate (1.0 equiv) in DCM (10 vol).

-

Add Pyridine (1.5 equiv) and DMAP (0.1 equiv).

-

Cool to 0°C and add Acetic Anhydride (1.2 equiv).

-

Warm to RT and stir for 4–6 hours.

-

Wash with 1M HCl (to remove pyridine), then Sat.

, then Brine. Dry over

Data Interpretation & Validation

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or impurities. |

| Yield | 85% – 95% | Losses primarily due to mother liquor solubility. |

| Purity (HPLC) | >99.0% | Area % at 254 nm. |

| Diagnostic amide proton shift confirms acetylation. |

Process Workflow Diagram

Figure 2: Operational workflow for the isolation of N-(4-cyano-3-fluorophenyl)acetamide.

Troubleshooting & Optimization

Common Issues

-

Incomplete Conversion: Due to the electron-deficient nature of the ring, the reaction may stall at room temperature.

-

Solution: Increase temperature to 80°C. Do not exceed 100°C to avoid nitrile hydrolysis.

-

-

Oiling Out: Upon pouring into water, the product may form a sticky gum instead of a solid.

-

Solution: The water was likely too warm. Ensure ice water is used. If oil persists, scratch the flask glass with a spatula or add a seed crystal to induce nucleation.

-

-

Pink/Red Coloration: Indicates oxidation of the amino group prior to acetylation.

-

Solution: Ensure the starting material is stored under inert atmosphere. Add a pinch of sodium metabisulfite to the aqueous quench if color persists.

-

Safety Considerations (SDS Summary)

-

4-Amino-2-fluorobenzonitrile: Toxic by ingestion/inhalation. Nitrile compounds can release HCN under extreme acidic/thermal stress (unlikely under these protocol conditions, but ventilation is mandatory).

-

Acetic Anhydride: Lachrymator, corrosive, flammable. Handle in a fume hood.

-

Acetic Acid: Corrosive. Causes severe skin burns.

References

-

Synthesis of Electron-Deficient Anilines

-

General Acetylation of Deactivated Amines

-

Flow Chemistry Approaches (Green Alternatives)

-

Substrate Properties

-

PubChem. "4-Amino-2-fluorobenzonitrile Compound Summary." Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

Application Note & Protocol: Solvent Selection for N-(4-Cyano-2-fluorophenyl)acetamide Dissolution

Abstract

The selection of an appropriate solvent is a critical, foundational step in early-phase drug development and chemical research, directly influencing reaction kinetics, purification efficiency, and the ultimate formulation of active pharmaceutical ingredients (APIs).[1][2][3] This application note provides a comprehensive guide to selecting a suitable solvent for the dissolution of N-(4-Cyano-2-fluorophenyl)acetamide, a compound of interest in contemporary research. We present a detailed comparative analysis of two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Ethanol. The document outlines the theoretical basis for solvent selection, followed by detailed, step-by-step protocols for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust, reproducible, and well-justified dissolution procedures.

Introduction: The Criticality of Solvent Selection

In pharmaceutical manufacturing and research, solvents can account for up to 90% of the total volume of chemicals used in the synthesis and purification of an API.[3] The choice of solvent is far from trivial; it impacts not only the solubility of the compound but also process safety, environmental footprint, and compliance with regulatory standards such as those from the USP, BP, and JP pharmacopeias.[1] An ideal solvent must effectively dissolve the API, be easily removable in downstream processes, and exhibit a low toxicity profile.[1]

This note focuses on N-(4-Cyano-2-fluorophenyl)acetamide, providing a logical framework for choosing between a polar aprotic solvent, DMSO, and a polar protic solvent, Ethanol.

Comparative Analysis: DMSO vs. Ethanol

The decision between DMSO and Ethanol hinges on their distinct physicochemical properties and how these interact with the solute, N-(4-Cyano-2-fluorophenyl)acetamide.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[4][5] Its high boiling point (189 °C) ensures low volatility at room temperature, a feature that can be advantageous for maintaining stable stock solution concentrations over time.[4][6] However, this same property makes its removal from a sample by evaporation challenging.[4] As an aprotic solvent, DMSO does not have hydrogens that can participate in hydrogen bonding, which can influence reaction pathways.[7]

Key Properties of DMSO:

-

Freezing Point: 18.5 °C[4]

-

Key Advantages: Excellent dissolving power for a wide range of substances, low toxicity, and miscible with water and many organic solvents.[4][10][11]

-

Key Disadvantages: High boiling point makes it difficult to remove, can penetrate the skin, and may be incompatible with certain reaction types.[4][6]

Ethanol

Ethanol is a versatile polar protic solvent, meaning its hydroxyl group can participate in hydrogen bonding.[12] It is considered a universal solvent due to its ability to dissolve both polar and nonpolar substances.[12][13] Its lower boiling point (78.23 °C) facilitates easy removal from samples via rotary evaporation or other standard laboratory techniques.[12] Ethanol is also classified as a Class 3 solvent, indicating low toxicity, making it a preferable choice in many pharmaceutical applications.[1]

Key Properties of Ethanol:

-

Type: Polar Protic

-

Boiling Point: 78.23 ± 0.09 °C[12]

-

Melting Point: -114.14 ± 0.03 °C[12]

-

Key Advantages: Low toxicity, easily removed from samples, and dissolves a wide range of compounds.[12][14][15]

-

Key Disadvantages: Volatility can lead to changes in concentration if not handled properly.[6]

| Property | Dimethyl Sulfoxide (DMSO) | Ethanol | Reference(s) |

| Solvent Type | Polar Aprotic | Polar Protic | [4][12] |

| Boiling Point | 189 °C | 78.23 °C | [4][12] |

| Molecular Weight | 78.13 g/mol | 46.07 g/mol | [10][12] |

| Density | ~1.1 g/cm³ | ~0.789 g/cm³ | [9][12] |

| Miscibility | Miscible with water and a wide range of organic solvents. | Miscible with water and many organic solvents.[12][14] | [11] |

| Toxicity Profile | Low toxicity.[8] | Class 3 solvent (low toxicity).[1] | |

| Key Feature | Superior dissolving power for a broad spectrum of compounds. | Ease of removal due to lower boiling point.[12] | [5] |

Logical Framework for Solvent Selection

The selection process should be guided by the end-application of the dissolved N-(4-Cyano-2-fluorophenyl)acetamide. The following decision tree illustrates a logical approach to choosing the appropriate solvent.

Caption: Decision workflow for solvent selection based on application.

Experimental Protocols

The following protocols provide a systematic approach to empirically determine the solubility of N-(4-Cyano-2-fluorophenyl)acetamide in both DMSO and Ethanol.

Materials and Equipment

-

N-(4-Cyano-2-fluorophenyl)acetamide (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Ethanol (200 proof)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated positive displacement pipettes

-

HPLC-UV or other suitable analytical instrumentation for quantification

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

Protocol 1: Kinetic Solubility Assessment

This protocol provides a rapid assessment of solubility at a fixed concentration.

-

Preparation of Stock Solutions:

-

Prepare a high-concentration stock solution of N-(4-Cyano-2-fluorophenyl)acetamide in both DMSO and Ethanol (e.g., 20 mg/mL).

-

Weigh approximately 10 mg of the compound into a tared glass vial.

-

Add the calculated volume of solvent (0.5 mL for a 20 mg/mL solution).

-

Cap the vial tightly and vortex for 2 minutes at room temperature.

-

-

Visual Inspection:

-

Visually inspect the solution against a dark background. A clear solution with no visible particles indicates complete dissolution.

-

If the compound has not fully dissolved, proceed with a stepwise dilution as described in established methods.[16]

-

-

Incubation and Re-evaluation:

-

If undissolved solid remains, incubate the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 1-2 hours.

-

After incubation, visually inspect the solution again.

-

Protocol 2: Equilibrium (Shake-Flask) Solubility Determination

This method determines the thermodynamic equilibrium solubility and is considered the gold standard.[17]

-

Sample Preparation:

-

Add an excess amount of N-(4-Cyano-2-fluorophenyl)acetamide to a known volume of each solvent (DMSO and Ethanol) in separate sealed vials. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of dissolved N-(4-Cyano-2-fluorophenyl)acetamide.

-

The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Caption: Workflow for equilibrium solubility determination.

Safety Considerations

-

Always handle N-(4-Cyano-2-fluorophenyl)acetamide and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for N-(4-Cyano-2-fluorophenyl)acetamide and the respective solvents before beginning any experimental work.[18][19][20]

-

Be aware that DMSO can facilitate the absorption of other chemicals through the skin.[6]

Conclusion and Recommendations

The choice between DMSO and Ethanol for dissolving N-(4-Cyano-2-fluorophenyl)acetamide is highly dependent on the intended downstream application.

-

For high-concentration stock solutions for screening or long-term storage, DMSO is often the superior choice due to its excellent solvating power and low volatility.

-

For applications requiring subsequent removal of the solvent, such as in chemical synthesis or purification, Ethanol is generally preferred due to its lower boiling point and favorable safety profile.

It is imperative to empirically determine the solubility of N-(4-Cyano-2-fluorophenyl)acetamide in the chosen solvent system to ensure the preparation of accurate and reproducible solutions. The protocols provided in this application note offer a robust framework for conducting these critical experiments.

References

-

Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

-

Wikipedia. (2024). Ethanol. Retrieved from [Link]

-

Nanyang Chemical. (n.d.). Ethanol: Definition, Functions, Applications, and Safety. Retrieved from [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

-

ACS Environmental Au. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]

-

Nedstar. (2025). Ethanol's remarkable properties. Retrieved from [Link]

-

BYJU'S. (n.d.). Chemical Properties of Dimethyl sulfoxide – C2H6OS. Retrieved from [Link]

-

APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

-

BYJU'S. (n.d.). Ethanol. Retrieved from [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

-

Quora. (2019). How would you test for solubility in a compound?. Retrieved from [Link]

-

ACS Publications. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]

-

ResearchGate. (2025). Solvent selection for pharmaceuticals. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(4-cyano-2-fluorophenyl)-. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Use of ethanol versus DMSO as a solvent. Retrieved from [Link]

-

ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

-

PMC. (n.d.). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. gchemglobal.com [gchemglobal.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. acs.org [acs.org]

- 12. Ethanol - Wikipedia [en.wikipedia.org]

- 13. nanyangchemical.com [nanyangchemical.com]

- 14. solventis.net [solventis.net]

- 15. nedstar.com [nedstar.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. 2-CYANO-N-(4-FLUORO-PHENYL)-ACETAMIDE - Safety Data Sheet [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Improving solubility of N-(4-Cyano-2-fluorophenyl)acetamide in aqueous buffers

A Guide to Improving Solubility in Aqueous Buffers for Researchers

Welcome to the technical support guide for N-(4-Cyano-2-fluorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental workflows. As Senior Application Scientists, we have compiled this guide based on established principles of physical chemistry and extensive field experience to help you navigate these challenges effectively.

Understanding the Challenge: Why is N-(4-Cyano-2-fluorophenyl)acetamide Poorly Soluble?

N-(4-Cyano-2-fluorophenyl)acetamide (MW: 178.17 g/mol ) possesses several structural features that contribute to its low aqueous solubility.[1] The aromatic phenyl ring is inherently hydrophobic. The cyano (-CN) and fluoro (-F) substituents further increase the molecule's lipophilicity. While the acetamide group can participate in hydrogen bonding, this is often insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor solvation in water.[2][3]

Amides are generally considered to have low water solubility and are non-ionic in character over a typical physiological pH range (1-14), which means their solubility is not significantly influenced by pH adjustments aimed at ionization.[2][4] Therefore, strategies beyond simple pH modification are typically required.

Frequently Asked Questions (FAQs)

Q1: I dissolved my N-(4-Cyano-2-fluorophenyl)acetamide in DMSO, but it crashed out when I added it to my aqueous buffer. What happened?

This is a common issue known as precipitation upon dilution. The compound is highly soluble in a polar aprotic solvent like DMSO, but when this stock solution is added to an aqueous buffer, the overall solvent environment becomes much more polar (water-like). The compound's solubility limit in this new mixed-solvent system is exceeded, causing it to precipitate. The solution is to use a minimal amount of organic solvent and/or incorporate additional solubilizing agents into your final aqueous buffer.

Q2: Can I just heat the buffer to get more compound to dissolve?

Heating can temporarily increase the solubility of many compounds, allowing you to create a supersaturated solution. However, upon cooling to your experimental temperature (e.g., room temperature or 37°C), the compound will likely precipitate out. This can lead to inconsistent and non-reproducible results. While gentle warming can aid initial dissolution, it is not a stable solution for maintaining solubility.

Q3: What is the maximum percentage of a co-solvent like DMSO I can use?

This is highly dependent on your experimental system. For in vitro cell-based assays, DMSO concentrations are typically kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. For purely biochemical or analytical experiments, higher concentrations may be acceptable, but you must always run a vehicle control (buffer with the same co-solvent concentration but without your compound) to ensure the solvent itself is not affecting the results.

Q4: Which solubility enhancement strategy is the best?

There is no single "best" strategy; the optimal method depends on your specific application, required concentration, and the constraints of your experimental system (e.g., presence of cells, analytical method). We recommend a systematic screening approach, starting with the simplest methods like co-solvents and moving to more complex systems like surfactants or cyclodextrins if needed.

Troubleshooting Guide: Step-by-Step Protocols & Methodologies